![molecular formula C10H17NO2 B13273316 7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13273316.png)
7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-azaspiro[44]nonane-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO2 It is part of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and carboxylation steps. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or other atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.
Scientific Research Applications
7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Boc-2,7-diazaspiro[4.4]nonane: Another spirocyclic compound with similar structural features but different functional groups.
2-azaspiro[4.4]nonane-4-carboxylic acid hydrochloride: A related compound with a hydrochloride salt form, which may have different solubility and reactivity properties.
Uniqueness
7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific methyl and carboxylic acid functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-methyl-2-azaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-7-2-3-10(4-7)6-11-5-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
LLTJEHSMJBRXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


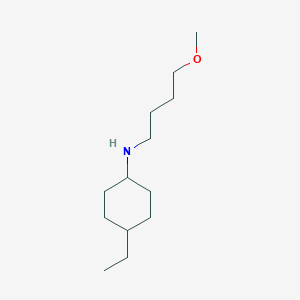
![4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13273243.png)

![N-{1-[4-(Propan-2-YL)phenyl]ethyl}cyclopropanamine](/img/structure/B13273253.png)
![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
![4',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13273265.png)
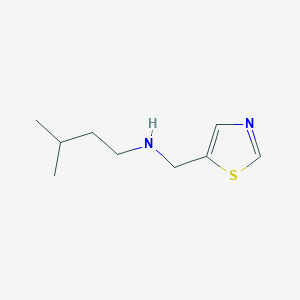
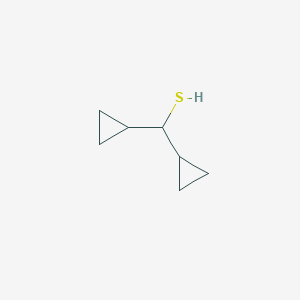
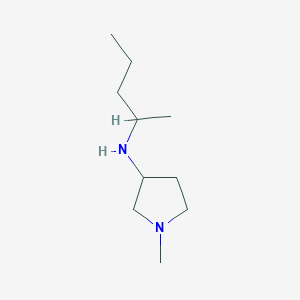

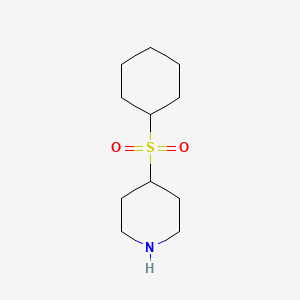
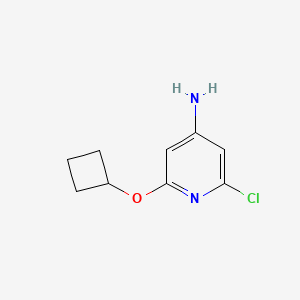
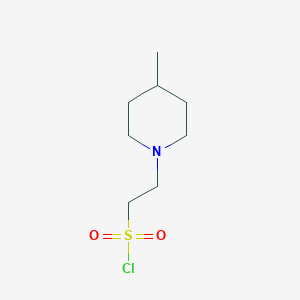
![4-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13273308.png)
